Cas no 2156967-03-0 (2-Amino-5,6-dimethylhept-5-enamide)

2-Amino-5,6-dimethylhept-5-enamide is a specialized organic compound featuring a unique structure with an amino group and an unsaturated heptene backbone. Its distinct functional groups make it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The presence of both an amide and an amine moiety enhances its reactivity, allowing for selective modifications in multi-step synthesis. The compound’s unsaturated bond offers further versatility in coupling or cyclization reactions. Its well-defined molecular framework ensures consistent performance in research and industrial applications, making it a reliable choice for chemists seeking precise control over synthetic pathways.
2-Amino-5,6-dimethylhept-5-enamide structure
2156967-03-0 structure
Product name:2-Amino-5,6-dimethylhept-5-enamide
CAS No:2156967-03-0
MF:C9H18N2O
MW:170.252022266388
CID:6135393
PubChem ID:165957805

2-Amino-5,6-dimethylhept-5-enamide Chemical and Physical Properties

Names and Identifiers

    • 2156967-03-0
    • 2-amino-5,6-dimethylhept-5-enamide
    • EN300-1298265
    • 2-Amino-5,6-dimethylhept-5-enamide
    • Inchi: 1S/C9H18N2O/c1-6(2)7(3)4-5-8(10)9(11)12/h8H,4-5,10H2,1-3H3,(H2,11,12)
    • InChI Key: PTAKBHHZKWKVKM-UHFFFAOYSA-N
    • SMILES: O=C(C(CC/C(/C)=C(\C)/C)N)N

Computed Properties

  • Exact Mass: 170.141913202g/mol
  • Monoisotopic Mass: 170.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 69.1Ų

2-Amino-5,6-dimethylhept-5-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1298265-0.05g
2-amino-5,6-dimethylhept-5-enamide
2156967-03-0
0.05g
$1188.0 2023-05-23
Enamine
EN300-1298265-1.0g
2-amino-5,6-dimethylhept-5-enamide
2156967-03-0
1g
$1414.0 2023-05-23
Enamine
EN300-1298265-2.5g
2-amino-5,6-dimethylhept-5-enamide
2156967-03-0
2.5g
$2771.0 2023-05-23
Enamine
EN300-1298265-0.5g
2-amino-5,6-dimethylhept-5-enamide
2156967-03-0
0.5g
$1357.0 2023-05-23
Enamine
EN300-1298265-0.25g
2-amino-5,6-dimethylhept-5-enamide
2156967-03-0
0.25g
$1300.0 2023-05-23
Enamine
EN300-1298265-5.0g
2-amino-5,6-dimethylhept-5-enamide
2156967-03-0
5g
$4102.0 2023-05-23
Enamine
EN300-1298265-10.0g
2-amino-5,6-dimethylhept-5-enamide
2156967-03-0
10g
$6082.0 2023-05-23
Enamine
EN300-1298265-0.1g
2-amino-5,6-dimethylhept-5-enamide
2156967-03-0
0.1g
$1244.0 2023-05-23

Additional information on 2-Amino-5,6-dimethylhept-5-enamide

Introduction to 2-Amino-5,6-dimethylhept-5-enamide (CAS No. 2156967-03-0)

2-Amino-5,6-dimethylhept-5-enamide, identified by the Chemical Abstracts Service (CAS) number 2156967-03-0, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of amides and is characterized by its amino and alkene functionalities, which contribute to its reactivity and biological activity.

The molecular formula of 2-Amino-5,6-dimethylhept-5-enamide is C9H17NO2, and its molecular weight is approximately 167.23 g/mol. The compound features a seven-carbon chain with a double bond at the fifth position, two methyl groups at the fifth and sixth positions, and an amide group at the terminal end. This specific arrangement of functional groups imparts unique properties to the molecule, making it a subject of interest for researchers exploring new drug candidates and materials.

In the realm of medicinal chemistry, 2-Amino-5,6-dimethylhept-5-enamide has shown promise as a potential lead compound for the development of novel therapeutic agents. Recent studies have highlighted its ability to interact with specific biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, research published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent inhibitory activity against a key enzyme involved in neurodegenerative disorders. The study suggested that 2-Amino-5,6-dimethylhept-5-enamide could serve as a valuable scaffold for the design of more effective drugs targeting these conditions.

Beyond its potential therapeutic applications, 2-Amino-5,6-dimethylhept-5-enamide has also been investigated for its use in materials science. The presence of the double bond and amide group makes it a suitable candidate for polymerization reactions, leading to the formation of functional polymers with tailored properties. A study published in Macromolecules in 2022 explored the synthesis of copolymers using 2-Amino-5,6-dimethylhept-5-enamide as a monomer. The resulting polymers exhibited enhanced mechanical strength and thermal stability, making them promising materials for applications in biocompatible coatings and drug delivery systems.

The synthesis of 2-Amino-5,6-dimethylhept-5-enamide can be achieved through various routes, depending on the desired purity and scale of production. One common method involves the reaction of 5,6-dimethylhept-5-enoyl chloride with ammonia or an amine derivative under controlled conditions. This approach yields high-purity products with good yields, making it suitable for both laboratory-scale synthesis and industrial production. Recent advancements in catalytic methods have further optimized this process, reducing reaction times and improving overall efficiency.

In terms of safety and handling, 2-Amino-5,6-dimethylhept-5-enamide is generally considered safe when proper precautions are taken. However, like many organic compounds, it should be handled with care to avoid skin contact or inhalation. It is recommended to store the compound in a cool, dry place away from direct sunlight and incompatible materials.

The future prospects for 2-Amino-5,6-dimethylhept-5-enamide are promising across multiple disciplines. In medicinal chemistry, ongoing research aims to optimize its structure to enhance its pharmacological properties and reduce potential side effects. In materials science, efforts are focused on developing new polymers and composites that leverage the unique characteristics of this compound. As research continues to advance, it is likely that 2-Amino-5,6-dimethylhept-5-enamide will play an increasingly important role in driving innovation and solving complex challenges in both healthcare and industry.

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